![molecular formula C17H26N2O3 B1273743 叔丁基 4-[4-(羟甲基)苄基]四氢-1(2H)-吡嗪羧酸酯 CAS No. 622381-67-3](/img/structure/B1273743.png)

叔丁基 4-[4-(羟甲基)苄基]四氢-1(2H)-吡嗪羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

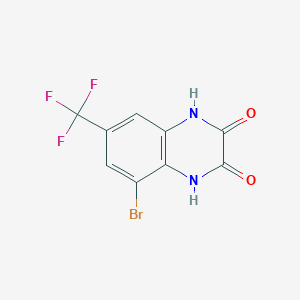

The synthesis of tert-butyl pyrazine derivatives is a topic of interest in several studies. For instance, the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles is achieved through the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride, with regioselectivity influenced by the reaction media . Another study reports the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These methods could potentially be adapted for the synthesis of "Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate".

Molecular Structure Analysis

The molecular structure and vibrational frequencies of tert-butyl pyrazine derivatives have been investigated using computational methods and spectroscopic techniques. For example, the optimized molecular structure and vibrational frequencies of 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide were studied using density functional methods . Similarly, the molecular structure of 5-tert-butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide was investigated, revealing insights into the charge transfer within the molecule . These studies provide a foundation for understanding the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity and chemical behavior of tert-butyl pyrazine derivatives are influenced by their electronic structure, as indicated by HOMO and LUMO analyses. The stability of these molecules often arises from hyper-conjugative interactions and charge delocalization, as shown in the NBO analysis of various derivatives . The chemical reactions of these compounds can be complex, involving multiple steps and regioselectivity, as seen in the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrazine derivatives are closely related to their molecular structure. The vibrational spectroscopic investigations provide information on the equilibrium geometry and potential energy distribution of normal modes of vibrations . The nonlinear optical behavior and first hyperpolarizability of these compounds indicate their potential applications in materials science . Additionally, the thermal, X-ray, and DFT analyses of certain derivatives provide detailed insights into their stability and intramolecular hydrogen bonding .

科学研究应用

Application 1: Use in PROTAC Development

- Summary of the Application : This compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation .

Application 2: Antibacterial Activities

- Summary of the Application : Compounds similar to “Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate” have been screened for their antibacterial activities .

- Methods of Application : The compound was tested in vitro at concentrations of 10 μg/disc against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Application 3: Laboratory Chemical

- Summary of the Application : This compound is used as a laboratory chemical . It is often used in the synthesis of other compounds or in various chemical reactions.

Application 4: Safety Data Sheet Information

- Summary of the Application : This compound’s safety data sheet provides important information about its handling, storage, and disposal .

- Methods of Application : The safety data sheet provides guidelines for how to handle the compound safely, including recommended use, precautions, first-aid measures, and disposal considerations .

安全和危害

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

属性

IUPAC Name |

tert-butyl 4-[[4-(hydroxymethyl)phenyl]methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-14-4-6-15(13-20)7-5-14/h4-7,20H,8-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDBKWMXUMLYJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383738 |

Source

|

| Record name | tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate | |

CAS RN |

622381-67-3 |

Source

|

| Record name | tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)